Oxirane-2-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
Oxirane-2-carboxylic acid, also known as Glycidic acid, primarily targets oxiranes in the presence of carboxylic acids . Oxiranes are commonly used in the synthesis of resins, composite materials, and plasticizers . They also allow the formation of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .
Mode of Action
The compound interacts with its targets through a ring-opening reaction initiated by a tertiary amine . This reaction leads to the formation of β-hydroxypropyl ester . The reaction is a series of parallel consecutive stages:
- Quaternization of tertiary amine by activated oxirane .
- Carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .
Biochemical Pathways
The biochemical pathway affected by this compound is the ring-opening reactions of oxiranes . This pathway is crucial in the synthesis of pharmaceutical and natural products . The downstream effects include the formation of β-hydroxypropyl ester .
Pharmacokinetics
The kinetic parameters of β-hydroxypropyl ester formation, including reaction orders, rate constants, and activation energies, were established at the temperature range 323–353 k .
Result of Action
The result of the action of this compound is the formation of β-hydroxypropyl ester . This compound is formed through a ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . The reaction orders, rate constants, and activation energies were established at the temperature range 323–353 K . This suggests that the reaction rate and efficacy of this compound may vary depending on the temperature of the environment .
Biochemical Analysis
Biochemical Properties
Oxirane-2-carboxylic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with carboxylate anions, which participate in the ring-opening of both nonactivated and activated oxirane . This interaction is crucial for the formation of β-hydroxypropyl esters, which are important intermediates in the synthesis of pharmaceuticals and natural products . Additionally, this compound can act as a substrate for certain epoxide hydrolases, leading to the formation of diols.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit mitochondrial respiration by interacting with phospholipases A2 . This inhibition can lead to alterations in cellular energy production and metabolic flux. Furthermore, this compound has been shown to impact the proliferation of certain cell types, potentially through its effects on mitochondrial function .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. One primary mechanism is the ring-opening reaction catalyzed by tertiary amines, leading to the formation of β-hydroxypropyl esters . This reaction involves the quaternization of tertiary amines by activated oxirane, followed by the participation of carboxylate anions in the ring-opening process . Additionally, this compound can inhibit carnitine palmitoyl transferases 1 (CPT1), thereby blocking fatty acid oxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can undergo ring-opening reactions over time, leading to the formation of various products . These reactions can be influenced by factors such as temperature and the presence of catalysts. Long-term effects on cellular function have also been observed, particularly in relation to mitochondrial respiration and energy production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to produce hypoglycemic effects by inhibiting fatty acid oxidation and gluconeogenesis . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and energy production . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It participates in the metabolism of 2-oxocarboxylic acids, which are key intermediates in various biochemical processes . The compound can be metabolized through ring-opening reactions catalyzed by carboxylate anions, leading to the formation of β-hydroxypropyl esters . Additionally, this compound can interact with enzymes involved in fatty acid metabolism, such as carnitine palmitoyl transferases .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes through specific transporters, facilitating its distribution to various cellular compartments . Additionally, this compound can accumulate in certain tissues, where it may exert its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be localized to multiple subcellular compartments, including mitochondria, where it interacts with enzymes involved in energy production . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific organelles . The subcellular localization of the compound is crucial for its role in regulating cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxirane-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of alkenes using peracids, such as peracetic acid or performic acid, to form the epoxide ring. The subsequent hydrolysis of the epoxide ring in the presence of a carboxylic acid yields this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the Prilezhaev epoxidation process. This method utilizes peracids generated in situ by the oxidation of formic or acetic acids with hydrogen peroxide. The resulting epoxide is then hydrolyzed to form the desired carboxylic acid .
Chemical Reactions Analysis
Types of Reactions: Oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack.
Substitution Reactions: The compound can participate in substitution reactions where the oxirane ring is opened and replaced by other functional groups.
Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to yield alcohols.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, carboxylic acids, amines.
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
β-Hydroxypropyl Esters: Formed through the ring-opening reaction with carboxylic acids.
Functionalized Alcohols: Resulting from the reduction of the carboxylic acid group.
Scientific Research Applications
Oxirane-2-carboxylic acid finds applications in various scientific research fields:
Comparison with Similar Compounds
Ethylene Oxide: A simpler epoxide with a two-carbon oxirane ring.
Propylene Oxide: An epoxide with a three-carbon oxirane ring.
Epichlorohydrin: An epoxide with a chloromethyl group.
Comparison: Oxirane-2-carboxylic acid is unique due to the presence of both an oxirane ring and a carboxylic acid group. This dual functionality imparts distinct reactivity compared to simpler epoxides like ethylene oxide and propylene oxide. The carboxylic acid group allows for additional reactions, such as esterification and amidation, which are not possible with simpler epoxides .
Properties
IUPAC Name |
oxirane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3/c4-3(5)2-1-6-2/h2H,1H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGHWLKHGCENJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964569 | |
Record name | Oxirane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503-11-7 | |
Record name | Glycidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycidic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxirane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Epoxypropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glycidic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF67YQ22DH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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